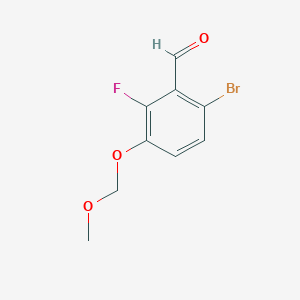
6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde
Vue d'ensemble
Description
6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxymethoxy substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde typically involves the bromination and fluorination of a benzaldehyde derivative, followed by the introduction of the methoxymethoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of bromine or fluorine with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include:
Oxidation: 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid.
Reduction: 6-Bromo-2-fluoro-3-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde is used in scientific research for its unique chemical properties. It serves as a building block in organic synthesis, enabling the creation of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a probe in biochemical studies. Industrially, it is employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The methoxymethoxy group can also affect the compound’s solubility and stability, impacting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of methoxymethoxy, leading to distinct chemical properties.
Uniqueness
6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde is unique due to the combination of bromine, fluorine, and methoxymethoxy groups on the benzene ring. This specific arrangement imparts unique reactivity and makes it valuable in various chemical syntheses and research applications.
Propriétés
IUPAC Name |
6-bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-5-14-8-3-2-7(10)6(4-12)9(8)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPPBVCVEODDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)Br)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B6361084.png)

